Cibinetide

Descripción general

Descripción

El péptido de superficie de la hélice B del piroglutamato es un péptido sintético derivado de la eritropoyetina. Ha demostrado efectos protectores de tejidos significativos en diversas condiciones isquémicas al unirse a los receptores comunes beta del receptor de eritropoyetina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El péptido de superficie de la hélice B del piroglutamato se sintetiza utilizando el método de síntesis de péptidos en fase sólida Fmoc. Esto implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Luego, el péptido se escinde de la resina y se purifica. En un estudio, el péptido se sintetizó reemplazando la arginina y la alanina con lisina y fenilalanina utilizando este método .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el péptido de superficie de la hélice B del piroglutamato no están ampliamente documentados, el enfoque general implicaría la síntesis de péptidos en fase sólida a gran escala, seguida de procesos de purificación y control de calidad para garantizar la pureza y eficacia del péptido.

Análisis De Reacciones Químicas

Tipos de reacciones: El péptido de superficie de la hélice B del piroglutamato principalmente experimenta reacciones de unión con receptores específicos. Normalmente no experimenta reacciones de oxidación, reducción o sustitución en sus aplicaciones funcionales.

Reactivos y condiciones comunes: La síntesis del péptido de superficie de la hélice B del piroglutamato implica reactivos como aminoácidos protegidos con Fmoc, agentes de acoplamiento como HBTU o DIC y agentes de desprotección como piperidina. Las reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad del péptido.

Principales productos formados: El principal producto formado a partir de la síntesis del péptido de superficie de la hélice B del piroglutamato es el propio péptido, que luego se utiliza en diversas aplicaciones biológicas y médicas.

Aplicaciones Científicas De Investigación

Química: En química, el péptido de superficie de la hélice B del piroglutamato se utiliza como un compuesto modelo para estudiar la síntesis de péptidos y las interacciones de unión a receptores.

Biología: En la investigación biológica, el péptido de superficie de la hélice B del piroglutamato se utiliza para estudiar los mecanismos de activación del receptor de eritropoyetina y las respuestas celulares resultantes. Se ha demostrado que mejora la fosforilación de Akt y la quinasa 3β de la sintasa de glucógeno, lo que lleva a la prevención de la apoptosis y la inflamación .

Medicina: En medicina, el péptido de superficie de la hélice B del piroglutamato se ha investigado por su potencial para tratar condiciones isquémicas como el infarto de miocardio y la lesión renal aguda. Ha mostrado promesa en la reducción del daño tisular y la mejora de la recuperación en estudios preclínicos .

Industria: En la industria farmacéutica, el péptido de superficie de la hélice B del piroglutamato se está explorando como un agente terapéutico para diversas enfermedades isquémicas. Su capacidad para unirse específicamente a los receptores comunes beta del receptor de eritropoyetina lo convierte en una herramienta valiosa para terapias dirigidas.

Mecanismo De Acción

El péptido de superficie de la hélice B del piroglutamato ejerce sus efectos al unirse a un heterocomplejo del receptor de eritropoyetina y el receptor común beta. Esta unión activa varias vías de señalización, incluidas las vías JAK2-STAT5 y PI3K-Akt, que promueven la supervivencia celular, reducen la apoptosis y suprimen la inflamación . La capacidad del péptido para mejorar la fosforilación de Akt y la quinasa 3β de la sintasa de glucógeno es crucial para sus efectos protectores.

Comparación Con Compuestos Similares

Compuestos similares:

- Eritropoyetina

- Péptidos miméticos de la eritropoyetina

- Otros péptidos protectores de tejidos derivados de la eritropoyetina

Singularidad: El péptido de superficie de la hélice B del piroglutamato es único en su capacidad para unirse selectivamente al heterocomplejo del receptor de eritropoyetina-receptor común beta sin inducir la eritropoyesis. Esta unión selectiva le permite proporcionar efectos protectores de tejidos sin los efectos secundarios asociados con la eritropoyetina, como un mayor riesgo de trombosis .

Propiedades

IUPAC Name |

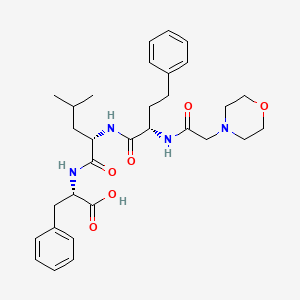

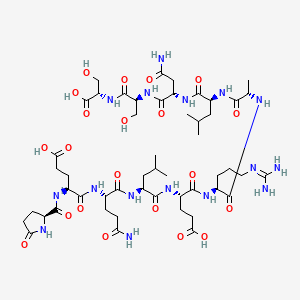

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTIQQBMSJTRBR-WYKNNRPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84N16O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208243-50-8 | |

| Record name | Cibinetide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208243508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibinetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIBINETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5677JKDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)